molecular formula C18H14O2S2 B13359485 O-(Pyren-1-ylmethyl) methanesulfonothioate

O-(Pyren-1-ylmethyl) methanesulfonothioate

Cat. No.: B13359485
M. Wt: 326.4 g/mol
InChI Key: QFLPDRNHUDOWOQ-UHFFFAOYSA-N
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Description

O-(Pyren-1-ylmethyl) methanesulfonothioate: is a chemical compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of a pyrene moiety attached to a methanesulfonothioate group, which imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(Pyren-1-ylmethyl) methanesulfonothioate typically involves the reaction of pyrene-1-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: O-(Pyren-1-ylmethyl) methanesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-(Pyren-1-ylmethyl) methanesulfonothioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.

    Biology: Employed in the labeling and detection of biomolecules, particularly in fluorescence microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and sensors

Mechanism of Action

The mechanism of action of O-(Pyren-1-ylmethyl) methanesulfonothioate involves its interaction with specific molecular targets. The pyrene moiety allows the compound to intercalate into nucleic acids, while the methanesulfonothioate group can form covalent bonds with thiol groups in proteins. This dual functionality enables the compound to act as a versatile tool in biochemical and biophysical studies .

Comparison with Similar Compounds

Uniqueness: O-(Pyren-1-ylmethyl) methanesulfonothioate is unique due to its specific combination of a pyrene moiety and a methanesulfonothioate group, which imparts distinct chemical reactivity and fluorescence properties. This makes it particularly useful in applications requiring both fluorescence and covalent modification capabilities .

Properties

Molecular Formula

C18H14O2S2

Molecular Weight

326.4 g/mol

IUPAC Name

methyl-oxo-(pyren-1-ylmethoxy)-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C18H14O2S2/c1-22(19,21)20-11-15-8-7-14-6-5-12-3-2-4-13-9-10-16(15)18(14)17(12)13/h2-10H,11H2,1H3

InChI Key

QFLPDRNHUDOWOQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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